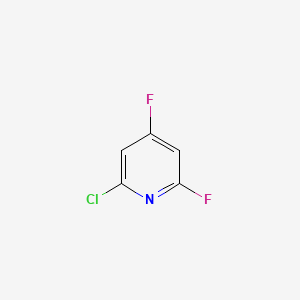

2-Chloro-4,6-difluoropyridine

Description

2-Chloro-4,6-difluoropyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and fluorine atoms at the 4- and 6-positions. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which enhance electrophilic substitution at the ortho and para positions.

Properties

IUPAC Name |

2-chloro-4,6-difluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-4-1-3(7)2-5(8)9-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEFDEPVKNFTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluoropyridine typically involves nucleophilic substitution reactions. One common method is the reaction of 2,4,6-trifluoropyridine with a chlorine source under specific conditions. For instance, the nucleophilic substitution of fluorine atoms in 2,4,6-trifluoropyridine with chlorine can be achieved using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-difluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles, such as amines or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or amines are commonly used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4,6-difluoropyridine .

Scientific Research Applications

Antimicrobial Properties : Research indicates that 2-Chloro-4,6-difluoropyridine exhibits notable antimicrobial activity. Studies have shown it to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with mechanisms involving the inhibition of bacterial enzymes essential for cell wall synthesis.

Anticancer Potential : The compound has also been evaluated for its anticancer properties. Comparative analyses revealed that it demonstrates higher selectivity towards cancer cell lines compared to non-cancerous cells. This selectivity is attributed to its ability to interfere with signaling pathways critical for cell proliferation, making it a candidate for further development in cancer therapeutics.

Applications in Drug Development

The unique electronic properties of this compound enhance its potential as a scaffold in drug design. Its ability to bind selectively to various molecular targets suggests applications in developing new pharmaceuticals aimed at treating infections or cancer. The interaction studies focus on binding affinity and selectivity towards different targets, which are crucial for assessing therapeutic potential.

- Antibacterial Efficacy : A study evaluating a series of pyridine derivatives highlighted that this compound exhibited submicromolar activity against MRSA strains. The mechanism involved inhibiting specific bacterial enzymes crucial for cell wall synthesis.

- Cancer Cell Line Studies : In comparative analyses of various pyridine derivatives, this compound demonstrated higher selectivity towards cancer cell lines compared to non-cancerous cells. This selectivity was linked to its interference with signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluoropyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 2-Chloro-4,6-difluoropyridine (hypothetical data inferred from analogs) with structurally related compounds from the evidence:

Detailed Analysis

Substituent Effects on Reactivity

- This compound : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the pyridine ring, favoring nucleophilic aromatic substitution (NAS) at the 2-position. This contrasts with 2-chloro-4,6-diphenylpyridine , where bulky phenyl groups sterically hinder reactivity but enhance π-π stacking in coordination complexes .

- CDMT : The methoxy groups in CDMT stabilize the triazine core, enabling efficient activation of carboxylic acids for peptide coupling. This contrasts with fluorinated pyridines, which prioritize NAS over activation .

Synthetic Utility

- CDMT is widely used in peptide synthesis due to its ability to form reactive intermediates with carboxylic acids (e.g., 75% yield in coupling reactions with N-methylmorpholine) . In contrast, halogenated pyridines like this compound are more suited for constructing heterocyclic frameworks in medicinal chemistry.

Physicochemical Properties

- Polarity : Fluorine substituents increase polarity and solubility in polar solvents compared to the lipophilic phenyl groups in 2-chloro-4,6-diphenylpyridine .

- Thermal Stability : Methoxy groups in CDMT enhance thermal stability, making it suitable for reactions under mild conditions (e.g., room temperature syntheses) .

Limitations and Recommendations

- Experimental studies on fluorinated pyridines in The Journal of Organic Chemistry.

- Computational analyses (e.g., DFT calculations) to predict electronic properties.

- Patent databases for industrial applications (e.g., agrochemical formulations).

Biological Activity

2-Chloro-4,6-difluoropyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article summarizes the findings related to its antifungal properties, synthesis, and mechanisms of action based on various research studies.

Antifungal Activity

Recent studies have evaluated the antifungal activity of this compound against several fungal strains. The compound was tested against Aspergillus flavus , Aspergillus niger , Aspergillus fumigatus , and Rhizopus using the growth inhibition method. The results indicated significant antifungal properties, with effectiveness correlating with concentration.

Table 1: Antifungal Activity of this compound

| Fungi | Concentration (%) | Diameter of Fungi Colony (mm) | % Inhibition |

|---|---|---|---|

| Aspergillus flavus | 0.005 | 4.72 | 9.32 |

| 0.010 | 3.86 | 25.85 | |

| 0.050 | 1.10 | 76.69 | |

| Aspergillus niger | 0.005 | 4.82 | 6.63 |

| 0.010 | 4.25 | 19.08 | |

| 0.050 | 1.85 | 61.61 | |

| Aspergillus fumigatus | 0.005 | 0.62 | 6.45 |

| 0.050 | 0.34 | 40.32 | |

| Rhizopus | 0.005 | 4.60 | 7.39 |

| 0.050 | 1.20 | 73.91 |

The minimum inhibitory concentration (MIC) was determined for each strain, indicating that higher concentrations of the compound led to increased inhibition of fungal growth .

The antifungal mechanism of action for compounds like this compound often involves disruption of cellular processes in fungi, leading to cell death or growth inhibition. Studies suggest that these compounds may interfere with the synthesis of essential cellular components or disrupt membrane integrity, although specific pathways for this compound require further elucidation.

Synthesis and Derivatives

Synthesis methods for producing derivatives of pyridine compounds have been explored extensively in literature, highlighting the versatility and potential modifications that can enhance biological activity.

Table 2: Synthesis Overview

These synthetic routes are crucial for developing more potent derivatives that may exhibit enhanced biological activity.

Case Studies

Several case studies have been published that focus on the application of pyridine derivatives in pharmacology:

- Antifungal Applications : A study demonstrated that modifications to the pyridine ring could significantly enhance antifungal activity against resistant strains.

- Pharmacological Screening : Another research highlighted the effectiveness of various pyridine derivatives in inhibiting specific fungal enzymes, which are critical for their survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.